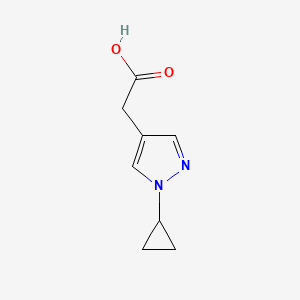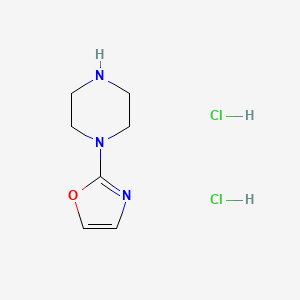
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine is an organic compound with the molecular formula C11H9F4NO3 It is a derivative of phenylalanine, an essential amino acid, and features both fluorine and trifluoroacetyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine typically involves the introduction of fluorine and trifluoroacetyl groups to the phenylalanine backbone. One common method involves the reaction of L-phenylalanine with trifluoroacetic anhydride and a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale.
化学反応の分析
Types of Reactions
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the trifluoroacetyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine and trifluoroacetyl groups can influence the compound’s reactivity and binding affinity to proteins and enzymes. These interactions can modulate biological processes and lead to various effects, depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Fluoro-N-isopropylaniline: Another fluorinated aromatic amine with applications in organic synthesis and material science.
4-Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzene sulfonamide: A compound used in labeling and imaging studies.
Uniqueness
4-Fluoro-N-(trifluoroacetyl)-L-phenylalanine is unique due to the presence of both fluorine and trifluoroacetyl groups, which confer distinct chemical and biological properties. These features make it a valuable tool in various research and industrial applications, particularly in the development of new materials and pharmaceuticals.
特性
CAS番号 |
37562-60-0 |
|---|---|
分子式 |
C11H9F4NO3 |
分子量 |
279.19 g/mol |
IUPAC名 |
(2S)-3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m0/s1 |
InChIキー |
OACPVMRRXBOETJ-QMMMGPOBSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C(F)(F)F)F |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(4aR,7aS)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[b][1,4]oxazine-6-carboxylicacid](/img/structure/B15306023.png)

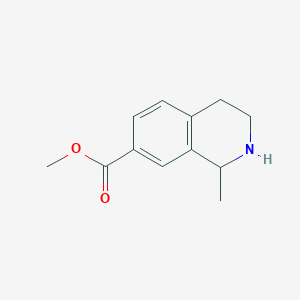
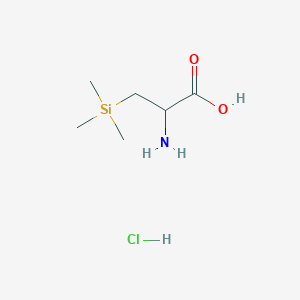
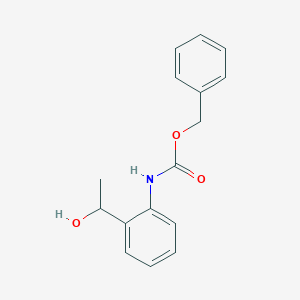
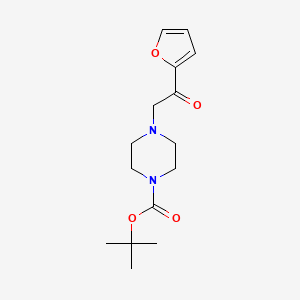
![methyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetatehydrochloride](/img/structure/B15306058.png)
